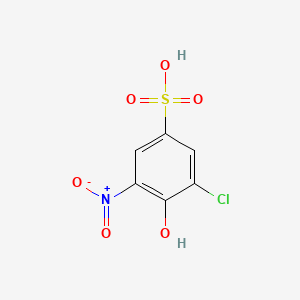
2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by a pyrrolidinone ring substituted with a decyloxyethyl group. It is a versatile chemical with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- typically involves the reaction of 2-pyrrolidinone with 1-bromo-2-decyloxyethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the decyloxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidinones.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It can also interact with cell membranes, altering their permeability and affecting cellular processes. The decyloxyethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: A simpler analog without the decyloxyethyl group.
1-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of the decyloxyethyl group.
N-Methyl-2-pyrrolidinone: Substituted with a methyl group.
Uniqueness
2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- is unique due to the presence of the decyloxyethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring membrane permeability and hydrophobic interactions.
Propiedades
Número CAS |
113885-32-8 |
|---|---|
Fórmula molecular |
C16H31NO2 |
Peso molecular |
269.42 g/mol |
Nombre IUPAC |
1-(2-decoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO2/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3 |
Clave InChI |
RHLYUADRNFFRNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCN1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


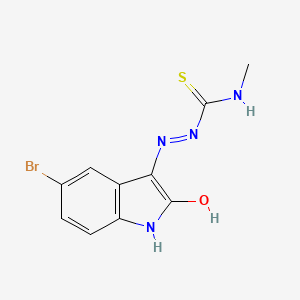

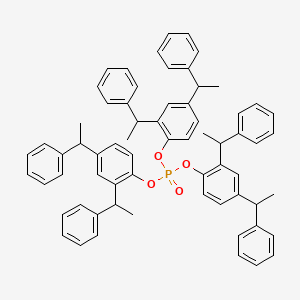
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
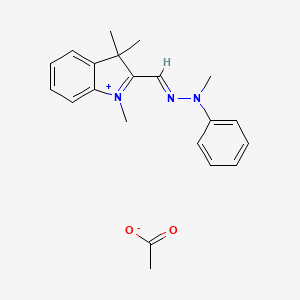
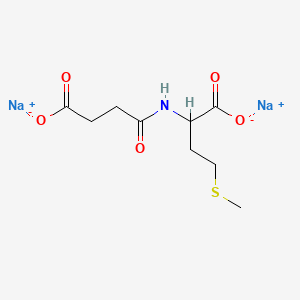
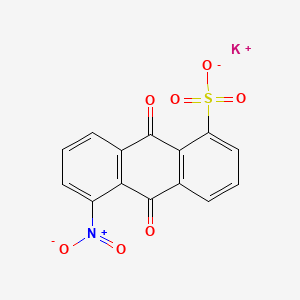
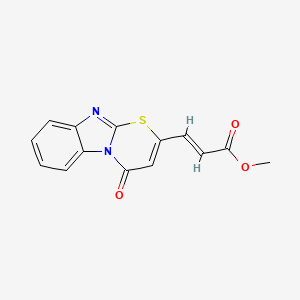
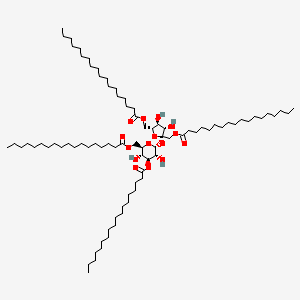

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
